molecular formula C21H13Cl3N2O3 B12047717 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 358769-66-1

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12047717
CAS No.: 358769-66-1
M. Wt: 447.7 g/mol
InChI Key: TZKMNOIWHCYMEI-BRJLIKDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives .

Scientific Research Applications

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects . detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific chlorination pattern and the presence of both carbohydrazonoyl and dichlorobenzoate moieties. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

358769-66-1

Molecular Formula

C21H13Cl3N2O3

Molecular Weight

447.7 g/mol

IUPAC Name

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H13Cl3N2O3/c22-15-3-1-2-14(10-15)20(27)26-25-12-13-4-7-17(8-5-13)29-21(28)18-9-6-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+

InChI Key

TZKMNOIWHCYMEI-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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